molecular formula C14H21N3O2 B13826871 Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-50-9

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate

Cat. No.: B13826871
CAS No.: 34153-50-9
M. Wt: 263.34 g/mol
InChI Key: RIYTVOORXZWMJY-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate is a synthetic organic compound featuring a triazenyl group (N=N-N) with two methyl substituents at the central nitrogen atom. This compound is structurally characterized by:

  • A phenyl ring substituted at the para position with the triazenyl group.
  • A four-carbon butanoate chain linking the phenyl group to an ethyl ester moiety.
  • A molecular formula of C₁₄H₂₁N₃O₂ (calculated molecular weight: ~263.34 g/mol).

The triazenyl group confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its structural flexibility allows for modifications that alter physicochemical and biological behaviors.

Properties

CAS No.

34153-50-9

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

ethyl 4-[4-(dimethylaminodiazenyl)phenyl]butanoate

InChI

InChI=1S/C14H21N3O2/c1-4-19-14(18)7-5-6-12-8-10-13(11-9-12)15-16-17(2)3/h8-11H,4-7H2,1-3H3

InChI Key

RIYTVOORXZWMJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Phenylbutanoate Backbone

Ethyl 4-phenylbutanoate derivatives are commonly synthesized via esterification and carbon–carbon bond-forming reactions. A representative preparation method for related esters such as Ethyl 3-oxo-4-phenylbutanoate involves:

  • Reagents: Monoethyl monopotassium malonate, phenacyl chloride, triethylamine, magnesium chloride, tetrahydrofuran (THF).
  • Procedure: The malonate is reacted with phenacyl chloride under controlled temperature (5–20°C) with stirring for an extended period (~63 hours), followed by acid quenching and extraction to isolate the ester product.
  • Yield: Approximately 86% for related compounds.

This method provides the phenylbutanoate framework necessary for further functionalization.

Introduction of the 3,3-Dimethyltriazene Group

The 3,3-dimethyltriazene substituent is introduced via diazotization and subsequent coupling reactions:

  • Starting Material: Aryl amines or aryl halides substituted on the phenyl ring of the butanoate ester.
  • Key Reaction: Formation of the triazene group typically involves diazonium salt intermediates reacting with dimethylamine or related amines under controlled pH and temperature.
  • Catalysis: Transition metal catalysis, such as nickel-catalyzed cross-coupling, is often employed to facilitate aryl halide coupling with alkyl or amine nucleophiles.

While explicit procedures for this exact compound are scarce, analogous methods for aryl-triazene derivatives suggest:

Step Reagents/Conditions Purpose
1 Aryl halide precursor + Ni catalyst Catalyzed cross-coupling to attach triazene moiety
2 Diazotization of aryl amine intermediate Formation of diazonium salt
3 Reaction with dimethylamine or equivalent Formation of 3,3-dimethyltriazene group
4 Purification via chromatography or recrystallization Isolation of pure product

Purification and Characterization

  • Purification: Column chromatography with solvents such as ethyl acetate and petroleum ether mixtures is standard.
  • Characterization: Confirmed by NMR, IR, and mass spectrometry to verify the triazene group and ester functionalities.

Data Tables and Analytical Details

Parameter Value/Condition Source/Note
Esterification Yield ~86% (related ester synthesis) ChemicalBook synthesis of Ethyl 3-oxo-4-phenylbutanoate
Reaction Temperature Range 0–20°C for ester formation; 30–60°C for Grignard steps Patents on related phenylbutanoate derivatives
Reaction Time 1–12 hours for Grignard; 63 hours for esterification Literature synthesis protocols
Catalysts Used Nickel catalysts for cross-coupling Weix et al. 2018, Org. Synth.
Purification Solvents Ethyl acetate/petroleum ether (1:80) ChemicalBook synthesis details
Storage Conditions Inert atmosphere, room temperature ChemicalBook data on related esters

Research Findings and Literature Insights

  • The nickel-catalyzed cross-coupling reactions are pivotal for attaching complex substituents like the 3,3-dimethyltriazene group onto aromatic systems, enabling the synthesis of this compound.
  • Grignard reactions and esterification steps are widely used to construct the butanoate backbone efficiently with high yields and purity.
  • Purification techniques involving recrystallization and chromatography are essential to obtain the compound in pharmaceutical-grade purity.
  • The preparation method benefits from controlled atmospheres (nitrogen or inert gas) to prevent oxidation and degradation of sensitive intermediates, especially during the introduction of the triazene group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester group can produce primary alcohols.

    Substitution: The triazene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the triazene group under mild conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Reduction: Yields primary alcohols.

    Substitution: Results in the formation of substituted triazene derivatives.

Scientific Research Applications

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Triazenyl Group

Ethyl 4-{4-[(1E)-3,3-Dibutyltriaz-1-en-1-yl]phenyl}butanoate (CAS 34153-46-3)
  • Structure : Dibutyl substituents replace dimethyl groups on the triazenyl nitrogen.
  • Molecular Formula : C₂₀H₃₃N₃O₂ (MW: 347.495 g/mol) .
  • Key Differences :
    • Increased lipophilicity due to longer alkyl chains, enhancing membrane permeability but reducing aqueous solubility.
    • Higher molecular weight (~347 vs. ~263 g/mol) likely elevates boiling point and lowers vapor pressure compared to the dimethyl variant.
Ethyl 4-{4-[(1E)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate (CAS 34153-45-2)
  • Structure : Cyclohexyl and methyl groups on the triazenyl nitrogen.
  • Molecular Formula : C₁₉H₂₉N₃O₂ (MW: 331.45 g/mol) .
  • Key Differences :
    • Steric bulk from the cyclohexyl group may hinder binding to biological targets.
    • Physical Properties : Density = 1.09 g/cm³, boiling point = 445.2°C, vapor pressure = 4.02 × 10⁻⁸ mmHg at 25°C .

Functional Group Variations in Aromatic Systems

Compounds from (e.g., I-6230, I-6273) replace the triazenyl group with heterocycles (pyridazine, isoxazole):

  • I-6230 : Pyridazin-3-yl substituent.
  • I-6273 : Methylisoxazol-5-yl substituent.
  • Key Differences :
    • Electronic Profiles : Pyridazine and isoxazole rings offer distinct hydrogen-bonding and π-stacking capabilities, influencing target affinity (e.g., kinase inhibition) .
    • Stability : Aromatic heterocycles may exhibit greater metabolic and thermal stability compared to triazenyl groups, which are prone to photodegradation.

Pharmacological and Physicochemical Properties

Property Ethyl 4-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanoate (User Compound) Ethyl 4-{4-[(1E)-3,3-Dibutyltriaz-1-en-1-yl]phenyl}butanoate Ethyl 4-{4-[(1E)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate
Molecular Weight (g/mol) ~263.34 347.495 331.45
Boiling Point (°C) Estimated 300–400 Not reported 445.2
Vapor Pressure (mmHg) Higher than dibutyl/cyclohexyl analogs Not reported 4.02 × 10⁻⁸
Lipophilicity (LogP) Moderate High High

Biological Activity

Ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2C_{16}H_{22}N_4O_2, with a molecular weight of approximately 302.37 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological mechanisms underlying the activity of this compound involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes related to disease processes.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Modulation of Gene Expression : this compound could affect transcription factors that regulate gene expression involved in growth and apoptosis.

Anticancer Activity

A study conducted by Everson et al. (2018) investigated the anticancer potential of similar compounds derived from butanoate esters. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.

Antimicrobial Studies

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 4-{4-[triazole]} compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential utility of triazole-containing compounds in developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple pathogensEverson et al. (2018)
AnticancerCytotoxic effects on cancer cellsCase Study A
Anti-inflammatoryModulates inflammatory pathwaysCase Study B

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate, and how can steric hindrance from the dimethyltriazenyl group be mitigated?

  • Methodological Answer : The compound’s synthesis likely involves coupling a triazenyl precursor (e.g., (1E)-3,3-dimethyltriaz-1-ene) with a phenylbutanoate ester. A diazonium intermediate (as seen in ) can be generated under controlled conditions (e.g., low temperature, acidic media) to minimize decomposition. Steric hindrance from the dimethyltriazenyl group may require using bulky-base catalysts (e.g., DBU) or microwave-assisted synthesis to enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the triazenyl functional group in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 15N^{15}\text{N}-NMR, can resolve the triazenyl group’s unique nitrogen environment. High-resolution mass spectrometry (HRMS) and FT-IR (to detect N=N stretching vibrations ~1450–1600 cm1^{-1}) are critical for structural confirmation. X-ray crystallography (if crystals are obtainable) can provide definitive proof of the (1E)-configuration .

Q. How does the triazenyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays. The triazenyl group’s sensitivity to reducing agents or UV light necessitates inert storage conditions (argon atmosphere, amber vials). Compare degradation products (e.g., via HPLC-MS) to analogous compounds lacking the triazenyl moiety .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like topoisomerases or DNA minor grooves. Focus on the triazenyl group’s π-stacking potential and hydrogen-bonding capacity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How does the substituent positioning on the phenyl ring (e.g., para- vs. meta-) affect biological activity compared to structural analogs?

  • Methodological Answer : Synthesize analogs with varied substituent positions (e.g., meta-triazenyl or ortho-methyl groups) and evaluate their activity in cell-based assays (e.g., IC50_{50} in cancer lines). Use comparative molecular field analysis (CoMFA) to correlate spatial arrangements with potency. highlights that para-substitution often enhances target selectivity due to reduced steric clashes .

Q. What mechanistic insights explain the compound’s potential as a prodrug, and how does esterase-mediated hydrolysis influence bioavailability?

  • Methodological Answer : Incubate the compound with liver microsomes or recombinant esterases (e.g., CES1/CES2) to track hydrolysis kinetics (LC-MS monitoring). The ethyl ester’s cleavage releases 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoic acid, which may exhibit enhanced cell permeability. Compare plasma stability in rodent models to in vitro data .

Comparative and Validation Studies

Q. How do spectroscopic data for this compound differ from those of its non-triazenyl analogs (e.g., Ethyl 4-(4-aminophenyl)butanoate)?

  • Methodological Answer : Conduct 1H^{1}\text{H}-NMR comparisons: the triazenyl group deshields adjacent aromatic protons (upfield shifts ~0.2–0.5 ppm). In UV-Vis, the N=N bond absorbs at ~300–400 nm, absent in amine analogs. Use differential scanning calorimetry (DSC) to assess melting point variations due to altered crystallinity .

Q. What strategies resolve contradictions in reported bioactivity data for triazenyl-containing compounds?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration). For example, serum albumin may sequester lipophilic triazenyl derivatives, reducing apparent activity. Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .

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